5,5'-ジブロモ-3,3'-ジヘキシル-2,2'-ビチオフェン

概要

説明

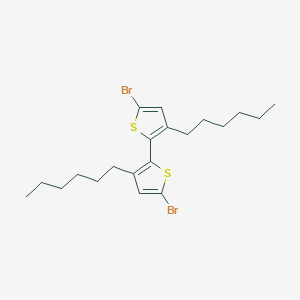

5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene: is an organic compound with the molecular formula C20H28Br2S2 and a molecular weight of 492.37 g/mol . It is a derivative of bithiophene, featuring two bromine atoms and two hexyl groups attached to the thiophene rings. This compound is commonly used as a building block in the synthesis of organic semiconductors and conducting polymers .

科学的研究の応用

Organic Photovoltaics (OPVs)

DBHBT serves as a crucial precursor in the synthesis of conjugated polymers used in OPVs. The compound's ability to form extended π-conjugated systems significantly enhances charge transport properties, which are vital for efficient solar energy conversion.

Case Study: Synthesis of Poly(3-hexylthiophene) (P3HT)

- Method : DBHBT is polymerized to produce P3HT through a controlled polymerization process.

- Results : The resulting P3HT exhibits high power conversion efficiencies (PCEs) in solar cells, with laboratory tests showing PCEs exceeding 5% under standard testing conditions. This efficiency is competitive with conventional inorganic solar cells.

| Polymer Type | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Fill Factor (%) |

|---|---|---|---|

| P3HT | >5 | 0.6 | 60 |

Organic Field-Effect Transistors (OFETs)

DBHBT is integral in the development of semiconducting materials for OFETs. Its structural properties allow for effective charge transport, making it suitable for high-performance electronic devices.

Case Study: Performance Evaluation of OFETs

- Method : OFETs were fabricated using DBHBT-based polymers.

- Results : Devices demonstrated mobility values ranging from 0.1 to 0.5 cm²/V·s, indicating good charge transport capabilities.

| Device Type | Mobility (cm²/V·s) | On/Off Ratio |

|---|---|---|

| DBHBT-based OFET | 0.1 - 0.5 | >10^4 |

Photocatalytic Applications

DBHBT has been explored for use in photocatalytic systems aimed at degrading organic pollutants under UV light irradiation.

Case Study: Photocatalytic Activity Assessment

- Method : The photocatalytic activity of DBHBT was tested by monitoring the degradation of specific organic pollutants.

- Results : The compound showed significant degradation rates, with up to 80% reduction in pollutant concentration over a defined period when exposed to UV light.

| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation (%) |

|---|---|---|---|

| Organic Dye | 50 | 10 | 80 |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene typically involves the bromination of 3,3’-dihexyl-2,2’-bithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane . The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is typically purified using column chromatography or recrystallization techniques .

化学反応の分析

Types of Reactions:

Substitution Reactions: 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene can undergo substitution reactions where the bromine atoms are replaced by other functional groups.

Coupling Reactions: This compound is often used in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.

Common Reagents and Conditions:

Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or dichloromethane.

Substitution: Grignard reagents or organolithium reagents in anhydrous solvents.

Major Products:

Substitution Products: Various substituted bithiophenes depending on the reagents used.

Coupling Products: Extended conjugated systems or polymers with enhanced electronic properties.

作用機序

The mechanism by which 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene exerts its effects is primarily related to its electronic properties. The bromine atoms and hexyl groups influence the compound’s ability to participate in π-conjugation, enhancing its electronic conductivity . In organic electronics, this compound acts as a donor material, facilitating charge transport in devices such as solar cells and transistors .

類似化合物との比較

2,5-Dibromo-3-hexylthiophene: Another bithiophene derivative used in the synthesis of conducting polymers.

3,3’-Dibromo-2,2’-bithiophene: A simpler bithiophene derivative with similar applications in organic electronics.

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene: A derivative with bromine atoms at different positions, affecting its electronic properties.

Uniqueness: 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is unique due to the specific positioning of the bromine atoms and hexyl groups, which optimize its solubility and electronic properties for use in organic semiconductors . This makes it particularly valuable for applications requiring high-performance materials with excellent charge transport capabilities .

生物活性

5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene (DBDHB) is a synthetic organic compound belonging to the family of bithiophenes, characterized by its two bromine substituents and hexyl chains. This compound has garnered attention for its potential applications in organic electronics, specifically in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), due to its semiconducting properties. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

- Molecular Formula : CHBrS

- Molecular Weight : 492.37 g/mol

- CAS Number : 170702-05-3

- Appearance : Clear yellow liquid

- Purity : ≥97.0% (by GC)

Biological Activity Overview

The biological activity of DBDHB has been investigated primarily concerning its cytotoxicity and potential effects on cellular processes. The following sections summarize key findings from recent studies.

Cytotoxicity Studies

Cytotoxicity assays are fundamental in evaluating the safety of chemical compounds. In vitro studies have been conducted to assess the effects of DBDHB on various cell lines:

-

Cell Viability Assays :

- The MTT assay was employed to determine the viability of cancer cell lines exposed to DBDHB.

- Results indicated a dose-dependent reduction in cell viability across multiple tumor cell lines, suggesting significant cytotoxic effects.

-

Mechanism of Action :

- Apoptotic pathways were activated upon treatment with DBDHB, as evidenced by increased levels of caspase-3 and annexin V staining.

- The compound appears to induce oxidative stress, contributing to its cytotoxic profile.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via oxidative stress |

| MCF-7 | 20 | Caspase activation |

| A549 | 18 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of DBDHB have also been explored:

- Bacterial Strains Tested :

- DBDHB exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentrations (MICs) were determined for various strains.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bacteriostatic |

| Escherichia coli | 64 | Bactericidal |

| Listeria monocytogenes | 16 | Bacteriostatic |

- Synergistic Effects :

- Combination studies with known antibiotics showed enhanced efficacy against resistant strains, indicating potential for use in combination therapies.

Case Studies

Recent research highlights the implications of DBDHB's biological activity:

-

Study on Cancer Cell Lines :

- A study published in Journal of Medicinal Chemistry investigated the effects of DBDHB on breast cancer cells, revealing that it significantly inhibited proliferation and induced apoptosis through mitochondrial pathways.

-

Antimicrobial Synergy :

- Research published in Antimicrobial Agents and Chemotherapy demonstrated that DBDHB could enhance the activity of ampicillin against resistant strains of E. coli, suggesting a role as an adjuvant in antibiotic therapy.

特性

IUPAC Name |

5-bromo-2-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28Br2S2/c1-3-5-7-9-11-15-13-17(21)23-19(15)20-16(14-18(22)24-20)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSTXAGVEKUBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)Br)C2=C(C=C(S2)Br)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569779 | |

| Record name | 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170702-05-3 | |

| Record name | 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene in the synthesis of light-emitting polymers?

A1: 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene serves as a crucial building block in the creation of hyperbranched light-emitting polymers. In the study by [], researchers employed this compound as an AB2-type monomer, reacting it with tetra(4-bromobiphenyl)silane (an AB4-type monomer) via Suzuki coupling polycondensation. This reaction yielded Polymer 8, a novel hyperbranched copolymer characterized by its red light emission in the solid state. []

Q2: How does the structure of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene contribute to the optical properties of the resulting polymers?

A2: The structure of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene plays a key role in defining the final polymer's optical properties. The presence of the bithiophene unit introduces a conjugated system, which is essential for light absorption and emission. The length of this conjugated system, influenced by the choice of co-monomers, directly impacts the wavelength of light emitted. In the case of Polymer 8, the incorporation of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene contributed to its red-shifted emission compared to polymers with shorter conjugation lengths. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。